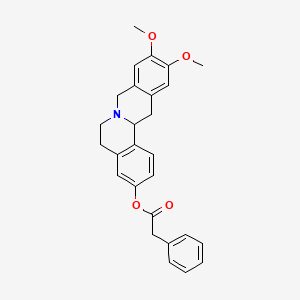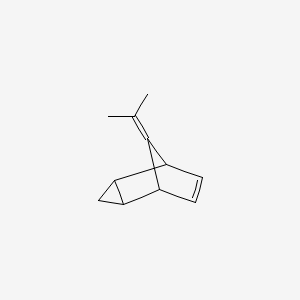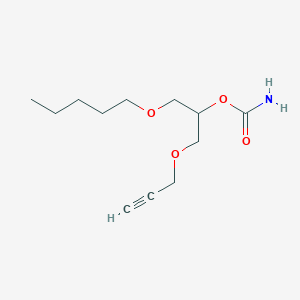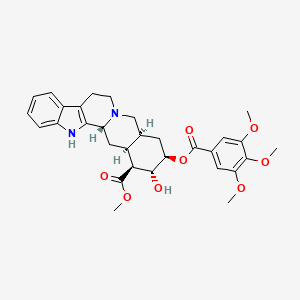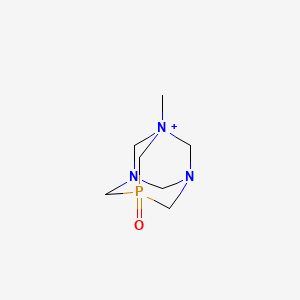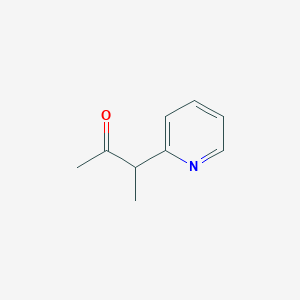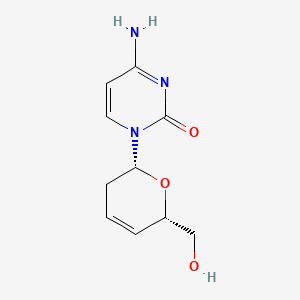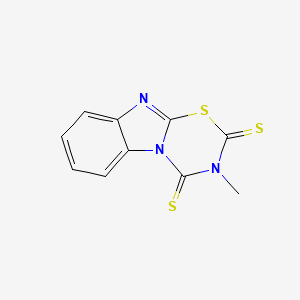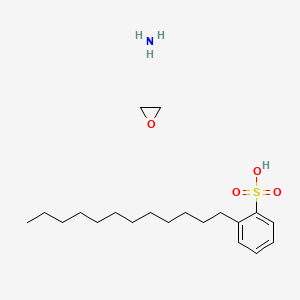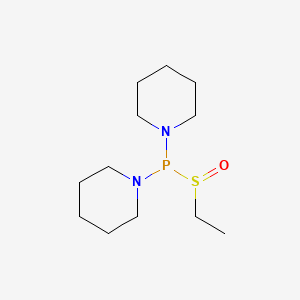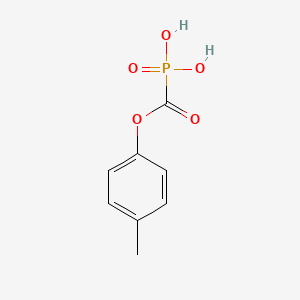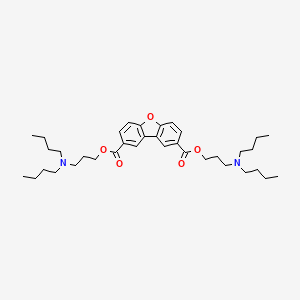
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is a chemical compound with the molecular formula C36H54N2O5 and a molecular weight of 594.8244 g/mol . This compound is known for its unique structure, which includes a dibenzo[b,d]furan core with two dibutylamino propyl groups attached at the 2 and 8 positions. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate involves several steps. The general synthetic route includes the esterification of dibenzo[b,d]furan-2,8-dicarboxylic acid with 3-(dibutylamino)propyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then heated under reflux to complete the esterification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the dibutylamino propyl groups, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate can be compared with other similar compounds, such as:
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers: These compounds are used in organic electronics and have unique optical and electronic properties.
Propiedades
Número CAS |
30568-68-4 |
|---|---|
Fórmula molecular |
C36H54N2O5 |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
bis[3-(dibutylamino)propyl] dibenzofuran-2,8-dicarboxylate |
InChI |
InChI=1S/C36H54N2O5/c1-5-9-19-37(20-10-6-2)23-13-25-41-35(39)29-15-17-33-31(27-29)32-28-30(16-18-34(32)43-33)36(40)42-26-14-24-38(21-11-7-3)22-12-8-4/h15-18,27-28H,5-14,19-26H2,1-4H3 |
Clave InChI |
BHFRIPJBTQLQIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCOC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)OCCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



